![molecular formula C62H104N2O2S2 B13122508 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
This compound belongs to the diketopyrrolopyrrole (DPP) family, a class of high-performance electron-deficient building blocks widely used in organic electronics. The DPP core features a planar, conjugated bicyclic structure that promotes strong π-π stacking interactions, critical for charge transport . The molecule is functionalized with two thiophen-2-yl groups at the 3,6-positions, enhancing electron delocalization and enabling copolymerization with donor monomers. The 2-decyltetradecyl alkyl chains at the 2,5-positions ensure solubility in organic solvents and improve thin-film crystallinity by facilitating molecular self-assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Formation of the DPP Core: The diketopyrrolopyrrole core is synthesized through a condensation reaction between a nitrile and a diketone.
Introduction of Thiophene Units: Thiophene units are introduced via a Stille coupling reaction, which involves the use of a palladium catalyst.
Attachment of Alkyl Chains: The long alkyl chains (2-decyltetradecyl) are attached to the DPP core through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole-based quinones.
Reduction: Reduction reactions can convert the diketopyrrolopyrrole core to its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Diketopyrrolopyrrole-based quinones.
Reduction: Dihydro derivatives of diketopyrrolopyrrole.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Applications Overview
-
Organic Electronics
- The compound is utilized in the development of organic semiconductors due to its excellent charge transport properties. It has been incorporated into thin-film transistors (TFTs), where it demonstrates high hole mobility. For instance, a study indicated that polymers based on this compound exhibited hole mobilities of approximately 1.5 cm²/Vs in TFT applications .
-
Photovoltaic Devices
- In solar cell technology, 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione serves as a donor material in donor-acceptor copolymers. These polymers are essential for enhancing the efficiency of organic photovoltaic cells by optimizing light absorption and charge separation processes .
- Optoelectronic Applications
Case Study 1: Organic Thin-Film Transistors (OTFTs)
In a recent experiment conducted by Ossila researchers, the compound was synthesized into a polymer that demonstrated remarkable performance in OTFTs. The polymer achieved a hole mobility of 1.5 cm²/Vs, significantly outperforming many conventional organic semiconductors. This advancement showcases the potential for this compound to revolutionize the field of flexible electronics.
Parameter | Value |
---|---|
Hole Mobility | 1.5 cm²/Vs |
Device Type | OTFT |
Polymer Structure | Donor-Acceptor |
Case Study 2: Organic Photovoltaics
A study published in Advanced Energy Materials highlighted the use of this compound in a novel donor-acceptor copolymer for bulk heterojunction solar cells. The device achieved an efficiency exceeding 10%, attributed to the effective charge transfer and enhanced light absorption characteristics provided by the compound.
Parameter | Value |
---|---|
Solar Cell Efficiency | >10% |
Device Architecture | Bulk Heterojunction |
Role of Compound | Donor Material |
Mechanism of Action
The mechanism of action of 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its ability to transport charge efficiently. The compound’s conjugated structure allows for delocalization of electrons, facilitating charge mobility. In organic photovoltaics, it acts as a donor material, transferring electrons to an acceptor material, thereby generating an electric current .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~1,019.2 g/mol (for brominated analogs) .
- Applications : Organic field-effect transistors (OFETs), photovoltaics, and stretchable semiconductors .
- Synthesis : Typically prepared via Stille or Suzuki coupling reactions, with palladium catalysts enabling polymerization into high-molecular-weight polymers (e.g., Mn = 79–144 kDa) .
Comparison with Similar DPP-Based Compounds
Structural Modifications and Electronic Properties
Table 1: Comparative Analysis of DPP Derivatives
*Estimated from optical absorption spectra of analogous polymers.
Key Observations:
Thiophene vs. Selenophene: Replacing thiophene with selenophene (DSDPP) reduces the bandgap (1.1–1.3 eV vs. 1.3–1.5 eV) due to selenium’s larger atomic size and enhanced quinoidal character, improving charge transport (hole mobility up to 2.0 cm²/Vs) .
Heteroatom Impact : Benzofuran and furan derivatives exhibit wider bandgaps (>1.6 eV) and lower mobilities due to reduced electron density and weaker π-π interactions .
Alkyl Chain Effects : Bulkier 2-decyltetradecyl and 2-octyldodecyl chains enhance solubility and thin-film crystallinity compared to shorter chains (e.g., 2-ethylhexyl), directly correlating with higher device performance .
Biological Activity
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (often referred to as DPP) is a diketopyrrolopyrrole (DPP) derivative that has garnered attention in the field of organic electronics due to its unique structural properties and potential applications in organic semiconductors. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in organic field-effect transistors (OFETs) and other electronic devices.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
CAS Number | 1260685-63-9 |
Molecular Formula | C₃₀H₄₀N₂O₂S₂ |
Molecular Weight | 524.78 g/mol |
Appearance | Dark purple solid |
Melting Point | 95 °C - 97 °C |
This compound features a planar conjugated structure that enhances π–π interactions and allows for tuning of the band-gap and energy levels in polymer semiconductors .
Synthesis
The synthesis of DPP derivatives typically involves Stille coupling reactions or similar methodologies. For example, the introduction of long alkyl chains such as decyltetradecyl enhances solubility and facilitates crystallization in thin-film applications. The following general procedure outlines the synthesis steps:
- Reagents Preparation : Combine diketopyrrolopyrrole with thiophene derivatives.
- Reaction Conditions : Conduct the reaction under inert atmosphere at elevated temperatures (e.g., 60 °C).
- Purification : Use column chromatography to isolate the desired product.
Organic Field-Effect Transistors (OFETs)
DPP derivatives have shown promising results in OFET applications due to their high charge mobility and stability. For instance:
- A copolymer based on DPP exhibited hole mobilities exceeding 1.0 cm2V−1s−1 in thin-film transistors .
- The incorporation of different donor units into the polymer backbone significantly influences charge transport properties.
Case Studies
- High Mobility Copolymers : Research has demonstrated that copolymers incorporating DPP with thiophene units achieve hole mobilities up to 5.23 cm2V−1s−1, showcasing their potential for high-performance electronic devices .
- Environmental Stability : Studies indicate that DPP-based materials maintain performance under various environmental conditions, making them suitable for outdoor applications in organic photovoltaics.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity and electronic properties of DPP derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione, and how can they be addressed methodologically?
- Answer : The bulky 2-decyltetradecyl side chains introduce steric hindrance during Suzuki-Miyaura coupling, often leading to incomplete functionalization or side reactions. To mitigate this, use excess boronic ester reagents (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives) and optimize reaction conditions (e.g., high-temperature reflux in THF with Pd(PPh₃)₄ as a catalyst) to enhance coupling efficiency . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the pure product .
Q. How does the alkyl chain length (2-decyltetradecyl) influence solubility and aggregation behavior in organic solvents?
- Answer : The long, branched alkyl chains improve solubility in nonpolar solvents (e.g., chloroform, toluene) by disrupting π-π stacking, as shown in analogous pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives . However, excessive branching may reduce crystallinity. Solubility can be quantified via UV-vis spectroscopy in varying solvent polarities, while aggregation is assessed using dynamic light scattering (DLS) or atomic force microscopy (AFM) .
Q. What spectroscopic techniques are most reliable for characterizing the electronic structure of this compound?
- Answer : UV-vis-NIR spectroscopy reveals absorption maxima in the 600–800 nm range due to the conjugated thiophene-DPP-thiophene backbone. Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) determines HOMO/LUMO levels, with calibration against ferrocene/ferrocenium . Solid-state NMR (¹³C CP/MAS) is recommended to resolve crystallographic disorder caused by alkyl chains .
Advanced Research Questions
Q. How do structural modifications (e.g., bromination at the thiophene unit) affect charge transport properties in thin-film transistors?
- Answer : Bromination at the 5-position of thiophene (as in 3-(5-bromothiophen-2-yl)-DPP derivatives) lowers HOMO levels by ~0.2 eV, enhancing air stability but reducing hole mobility due to increased electron-withdrawing effects. Mobility can be measured using space-charge-limited current (SCLC) or field-effect transistor (FET) configurations, with annealing steps to optimize thin-film morphology .
Q. What mechanistic insights explain discrepancies in photoluminescence quantum yield (PLQY) between solution and solid states?
- Answer : In solution, PLQY is typically low (<10%) due to aggregation-caused quenching (ACQ). In the solid state, rigidification of the DPP core reduces non-radiative decay, but alkyl chain packing can introduce defects. Time-resolved fluorescence spectroscopy and temperature-dependent PL studies distinguish between radiative and non-radiative pathways .
Q. How can computational modeling (DFT/MD) guide the design of DPP derivatives for tailored bandgap engineering?
- Answer : Density functional theory (DFT) calculates frontier orbital distributions and predicts λₐₖₛ shifts upon substituent variation. Molecular dynamics (MD) simulations model alkyl chain packing and π-π interactions in thin films. For example, replacing thiophene with thieno[3,2-b]thiophene increases conjugation length, reducing bandgap by ~0.3 eV .
Q. Data Contradiction Analysis
Q. Why do some studies report higher hole mobility for DPP derivatives with shorter alkyl chains, despite reduced solubility?
- Answer : Shorter alkyl chains (e.g., 2-ethylhexyl vs. 2-decyltetradecyl) enable tighter π-π stacking, as evidenced by grazing-incidence wide-angle X-ray scattering (GIWAXS), but require aggressive solvent annealing (e.g., chloroform vapor) to mitigate film defects. Conflicting data may arise from variations in substrate treatment (e.g., OTS vs. HMDS functionalization) .
Q. What experimental factors contribute to inconsistent thermal stability profiles in thermogravimetric analysis (TGA)?
- Answer : Decomposition temperatures (Td) vary with alkyl chain branching. Linear chains (e.g., hexyl) degrade at ~300°C, while branched chains (e.g., 2-decyltetradecyl) exhibit higher Td (~350°C) due to steric protection. Discrepancies may stem from heating rates (5°C/min vs. 10°C/min) or purge gas flow rates in TGA .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for DPP Derivatives
Parameter | Optimal Condition | Evidence Source |
---|---|---|
Coupling Catalyst | Pd(PPh₃)₄ (5 mol%) | |
Solvent System | THF/Toluene (3:1 v/v) | |
Purification | Silica gel (hexane/EA, 10:1 to 4:1) | |
Yield Range | 45–65% |
Table 2. Electronic Properties of Analogous DPP Derivatives
Substituent | λₐᵦₛ (nm) | HOMO (eV) | LUMO (eV) | Mobility (cm²/Vs) |
---|---|---|---|---|
Thiophene-2-yl | 680 | -5.3 | -3.8 | 0.12 |
Thieno[3,2-b]thiophene | 720 | -5.1 | -3.5 | 0.08 |
5-Bromothiophene-2-yl | 650 | -5.5 | -3.9 | 0.05 |
Properties
Molecular Formula |
C62H104N2O2S2 |
---|---|
Molecular Weight |
973.6 g/mol |
IUPAC Name |
2,5-bis(2-decyltetradecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C62H104N2O2S2/c1-5-9-13-17-21-25-27-31-35-39-45-53(43-37-33-29-23-19-15-11-7-3)51-63-59(55-47-41-49-67-55)57-58(61(63)65)60(56-48-42-50-68-56)64(62(57)66)52-54(44-38-34-30-24-20-16-12-8-4)46-40-36-32-28-26-22-18-14-10-6-2/h41-42,47-50,53-54H,5-40,43-46,51-52H2,1-4H3 |
InChI Key |
LLVLNVSQNUMIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 |
Origin of Product |
United States |
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